REACTION_SMILES
|
[Al+3:2].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:7][O:8][c:9]1[cH:10][c:11]2[cH:12][cH:13][c:14]([C:21](=[O:22])[O:23][CH2:24][CH3:25])[cH:15][c:16]2[cH:17][c:18]1[O:19][CH3:20].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[CH3:7][O:8][c:9]1[cH:10][c:11]2[cH:12][cH:13][c:14]([CH2:21][OH:22])[cH:15][c:16]2[cH:17][c:18]1[O:19][CH3:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CCOC(=O)c1ccc2cc(OC)c(OC)cc2c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1ccc2cc(OC)c(OC)cc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2ccc(CO)cc2cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |